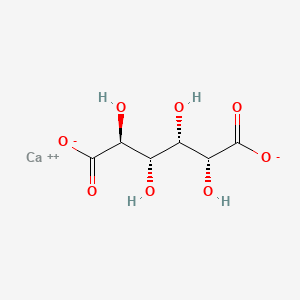

サッカレートカルシウム

概要

説明

Calcium saccharate is a calcium salt of saccharic acid, also known as D-glucaric acid. It is commonly used as a stabilizer in various applications, including food and pharmaceuticals. The compound is known for its ability to enhance the solubility and stability of other calcium salts, making it a valuable additive in calcium-fortified products.

科学的研究の応用

Calcium saccharate has a wide range of scientific research applications, including:

Chemistry: It is used as a stabilizer in the preparation of supersaturated solutions of calcium salts, enhancing their solubility and stability.

Biology: Calcium saccharate is studied for its potential role in calcium metabolism and its effects on bone health.

Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of calcium supplements.

Industry: Calcium saccharate is used in the food industry to fortify products with calcium and improve their stability.

作用機序

Target of Action

Calcium saccharate, a calcium salt, primarily targets the calcium ion channels and transporters in the body . Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems . It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability .

Mode of Action

Calcium saccharate provides a source of calcium ions, which are essential for various physiological processes. It stabilizes the supersaturated solution of calcium gluconate, providing 6% of the total calcium . The calcium ions released interact with their targets, causing a cascade of biochemical reactions. For instance, they play a crucial role in signal transduction pathways, affecting the release and storage of neurotransmitters and hormones .

Biochemical Pathways

Calcium ions are involved in numerous biochemical pathways. They play a vital role in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response . Calcium ions also help regulate intracellular and extracellular fluid homeostasis . In the kidneys, calcium transport involves proteins called claudins, which are selective for barrier or pore formation as well as for the passage of cations and anions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of calcium saccharate would be expected to be similar to those of other calcium salts . For instance, the absolute bioavailability of calcium from calcium ascorbate and calcium acetate was found to be 2.6 and 1.5-fold, respectively, greater than that of calcium chloride .

Result of Action

This can have numerous effects at the molecular and cellular level, including the regulation of various physiological processes such as muscle contraction, nerve impulse transmission, and enzymatic reactions . It is also used in combination with calcium gluconate to manage conditions such as hyperkalemia, hypermagnesemia, and acute symptomatic hypocalcemia .

Action Environment

The action of calcium saccharate can be influenced by various environmental factors. For instance, the bioavailability of calcium can be affected by physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota . Dietary modifications with particular nutrients and pharmacological treatment can also modify the qualitative and quantitative composition of calcium in the body .

生化学分析

Biochemical Properties

Calcium saccharate plays a significant role in biochemical reactions, particularly in the detoxification of harmful substances. It inhibits the enzyme β-glucuronidase, which is involved in the breakdown of complex carbohydrates. By inhibiting this enzyme, calcium saccharate helps in the excretion of toxins and carcinogens from the body. This interaction is crucial in reducing the risk of hormone-dependent cancers, such as breast, prostate, and colon cancers .

Cellular Effects

Calcium saccharate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the detoxification process by promoting the excretion of harmful substances through the liver. This compound also affects cell signaling pathways by modulating the activity of enzymes involved in detoxification. Additionally, calcium saccharate can influence gene expression by regulating the activity of transcription factors involved in detoxification processes .

Molecular Mechanism

At the molecular level, calcium saccharate exerts its effects through several mechanisms. It binds to β-glucuronidase, inhibiting its activity and preventing the breakdown of glucuronides. This inhibition leads to the increased excretion of toxins and carcinogens. Furthermore, calcium saccharate can modulate the activity of other enzymes involved in detoxification, such as UDP-glucuronosyltransferase, enhancing the body’s ability to eliminate harmful substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium saccharate can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that calcium saccharate remains stable under physiological conditions, but its activity can decrease over time if exposed to extreme temperatures or acidic environments. Long-term studies have demonstrated that calcium saccharate can maintain its detoxification properties over extended periods, making it a reliable compound for detoxification processes .

Dosage Effects in Animal Models

The effects of calcium saccharate vary with different dosages in animal models. Low to moderate doses have been shown to enhance detoxification processes without causing adverse effects. High doses of calcium saccharate can lead to toxicity and adverse effects, such as gastrointestinal disturbances and electrolyte imbalances. It is essential to determine the optimal dosage to maximize the benefits of calcium saccharate while minimizing potential risks .

Metabolic Pathways

Calcium saccharate is involved in several metabolic pathways, particularly those related to detoxification. It interacts with enzymes such as β-glucuronidase and UDP-glucuronosyltransferase, enhancing the excretion of toxins and carcinogens. Additionally, calcium saccharate can influence metabolic flux by modulating the activity of enzymes involved in carbohydrate metabolism. This modulation can lead to changes in metabolite levels, further enhancing the detoxification process .

Transport and Distribution

Within cells and tissues, calcium saccharate is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, calcium saccharate can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes. This localization is crucial for its detoxification properties, as it allows calcium saccharate to interact with enzymes involved in detoxification processes .

Subcellular Localization

Calcium saccharate exhibits distinct subcellular localization, which is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes. The subcellular localization of calcium saccharate is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is crucial for its interaction with enzymes involved in detoxification and its overall effectiveness in promoting detoxification processes .

準備方法

Synthetic Routes and Reaction Conditions

Calcium saccharate can be synthesized through the reaction of calcium hydroxide with saccharic acid. The reaction typically involves dissolving saccharic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium saccharate. The reaction can be represented as follows:

C6H10O8+Ca(OH)2→C6H8CaO8+2H2O

Industrial Production Methods

In industrial settings, calcium saccharate is produced by reacting calcium carbonate with saccharic acid. The process involves heating the mixture to facilitate the reaction and then cooling it to precipitate the calcium saccharate. The precipitate is filtered, washed, and dried to obtain the final product. This method is efficient and yields a high-purity product suitable for various applications.

化学反応の分析

Types of Reactions

Calcium saccharate undergoes several types of chemical reactions, including:

Complex Formation: Calcium saccharate forms complexes with other calcium salts, such as calcium gluconate, enhancing their solubility and stability.

Precipitation Reactions: In aqueous solutions, calcium saccharate can precipitate out of solution under certain conditions, such as changes in temperature or pH.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with calcium saccharate include calcium hydroxide, calcium carbonate, and saccharic acid.

Conditions: Reactions typically occur in aqueous solutions and may require heating or cooling to facilitate the desired outcome.

Major Products

The major products formed from reactions involving calcium saccharate include various calcium complexes and precipitates, depending on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

Calcium Gluconate: Similar to calcium saccharate, calcium gluconate is used to enhance the solubility and stability of calcium in various applications.

Calcium Lactate: Another calcium salt used in food and pharmaceutical industries for calcium fortification.

Calcium Carbonate: Widely used as a calcium supplement, though it has lower solubility compared to calcium saccharate.

Uniqueness

Calcium saccharate is unique in its ability to stabilize supersaturated solutions of calcium salts, making it particularly valuable in applications where high solubility and stability are required. Its ability to form stable complexes with other calcium salts sets it apart from other calcium compounds, providing enhanced bioavailability and stability in various formulations.

特性

IUPAC Name |

calcium;2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVNIRNPPEDHM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8CaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5793-88-4 | |

| Record name | D-Glucaric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)